molecular formula C15H14N2O3 B2469190 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid CAS No. 182957-95-5

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid

Katalognummer: B2469190
CAS-Nummer: 182957-95-5
Molekulargewicht: 270.288
InChI-Schlüssel: BPZAOKROQZOTJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid, characterized by the presence of a methyl group and a phenylcarbamoyl group attached to the benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid typically involves the reaction of 4-methyl-3-nitrobenzoic acid with phenyl isocyanate. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques, such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4-Methylbenzoic acid: Lacks the phenylcarbamoyl group, making it less complex.

    3-[(Phenylcarbamoyl)amino]benzoic acid: Lacks the methyl group, which may affect its reactivity and applications.

    4-Methyl-3-nitrobenzoic acid: Contains a nitro group instead of the phenylcarbamoyl group, leading to different chemical properties.

Uniqueness: 4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid is unique due to the presence of both the methyl and phenylcarbamoyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention in the field of medicinal chemistry for its potential biological activities. This compound is structurally characterized by the presence of a methyl group at the 4-position and a phenylcarbamoyl amino group at the 3-position on the benzoic acid ring. Its biological activity is primarily investigated for its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13NO2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{2}

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of PABA have inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Research findings indicate that this compound can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported for related compounds in this class range from 5 µM to 50 µM, indicating promising anticancer activity. Notably, some derivatives have shown greater efficacy than established chemotherapy agents like doxorubicin .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-721.3 ± 4.1
Benzamide DerivativeA5495.85
DoxorubicinMCF-7-Standard Reference

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (RTKs). In particular, it has been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. The inhibition percentages reported range from 16% to 92% at concentrations around 10 nM for structurally similar compounds .

The exact mechanism of action for this compound remains partially elucidated due to limited specific studies. However, based on its structural similarities with other bioactive compounds, it is hypothesized that it may interact with multiple biological targets through non-covalent binding interactions. This could lead to alterations in signaling pathways critical for cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Although detailed pharmacokinetic data specific to this compound are scarce, it is expected that the presence of functional groups will influence its solubility and permeability across biological membranes.

Case Studies

In a study evaluating the anticancer properties of various PABA derivatives, researchers found that certain structural modifications significantly enhanced cytotoxicity against cancer cell lines. For example, modifications leading to increased lipophilicity were correlated with improved cellular uptake and higher anticancer activity .

Eigenschaften

IUPAC Name

4-methyl-3-(phenylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-7-8-11(14(18)19)9-13(10)17-15(20)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAOKROQZOTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.